N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-8-11(16)9-3-5-10(6-4-9)15-13(17)12-2-1-7-18-12/h1-7H,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLNJWMGGPVYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as chloroacetamides, which have shown promising biological activities. The presence of the furan ring, coupled with the chloroacetyl group, enhances its lipophilicity and potential for interacting with biological targets.
Antimicrobial Activity
In Vitro Studies
Research has demonstrated that derivatives of chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study comparing several chloroacetamides, it was found that compounds with halogenated substitutions on the phenyl ring showed enhanced activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 300 µg/mL |
| This compound | S. aureus | 270 µg/mL |
| This compound | C. albicans | Moderate effectiveness |
The results indicate that while the compound is more effective against Gram-positive bacteria, its efficacy against Gram-negative bacteria is moderate. The structural variations in the phenyl ring significantly influence the antimicrobial potency .
Anticancer Activity
Cell Line Studies
The anticancer potential of this compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The compound exhibited notable cytotoxicity, particularly in HepG2 cells, with cell viability dropping to around 33% at optimal concentrations .
Table 2: Anticancer Activity of this compound
| Cell Line | Cell Viability (%) at 48h | Reference Compound (Doxorubicin) |
|---|---|---|
| HepG2 | 33.29 | 0.62 |
| Huh-7 | 45.09 | - |
| MCF-7 | 41.81 | - |
These findings suggest that the compound's structure contributes to its ability to induce apoptosis in cancer cells, possibly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced anticancer activity. Compounds with para-substituents generally exhibited superior activity compared to their meta or ortho counterparts .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets, such as enzymes and receptors involved in disease processes. For instance, derivatives of this compound have shown promise in anticancer therapies by inhibiting key kinases associated with tumor growth and progression.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. Studies indicate that it can inhibit cyclin-dependent kinases (CDK), leading to cell cycle arrest in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves binding to the active sites of these kinases, thereby blocking their activity and preventing cancer cell proliferation .
Biological Studies
Antimicrobial Properties
this compound has exhibited significant antimicrobial activity against a range of pathogens. Its structural analogs have been linked to broad-spectrum antimicrobial effects, making it a candidate for developing new antibiotics. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating bacterial infections .
Anti-inflammatory Effects
Some preliminary studies suggest that this compound may also possess anti-inflammatory properties. While further research is necessary to fully elucidate this aspect, initial findings indicate it could modulate inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases.
Materials Science
Novel Material Development
The unique chemical structure of this compound allows for its application in materials science. Its incorporation into polymer matrices could lead to the development of materials with specific electronic or optical properties. Research is ongoing to explore these capabilities, particularly in the context of organic electronics and photonic applications.
Chemical Biology
Protein-Ligand Interactions
In chemical biology, this compound can act as a probe or ligand to study protein-ligand interactions. This application is vital for understanding the mechanisms of enzyme action and the development of targeted therapies. Molecular docking studies have indicated strong binding affinities to various biological targets, paving the way for its use in drug discovery .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK2/Cyclin A1 | |
| Antimicrobial | Significant activity against pathogens | |
| Anti-inflammatory | Potential effects noted |
Anticancer Mechanism
A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results revealed that the compound effectively arrested the cell cycle at the S phase. Molecular docking studies indicated strong binding affinities to epidermal growth factor receptor (EGFR) and CDK2 cyclin A1, suggesting its potential as a lead structure for novel anticancer agents.
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted that electron-withdrawing groups on the phenyl ring enhanced the antimicrobial efficacy, suggesting avenues for further optimization in drug design .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloroacetyl) may enhance reactivity or binding to biological targets.
- Sulfamoyl and sulfinimidoyl groups improve solubility and enable hydrogen bonding, as seen in antibacterial agents .
- Epoxide-containing analogs (e.g., oxiran derivatives) are explored as insect growth regulators .
Structural and Spectroscopic Characterization
Most analogs are characterized via FT-IR, NMR, and LC-MS:
- N-(2-Nitrophenyl)furan-2-carboxamide exhibits a planar C4-C5(O2)-N1-C6 fragment with a trans amide conformation, confirmed by X-ray crystallography .
- CFC (carbamoyl analog) shows distinct IR peaks for amide N-H (~3310 cm⁻¹) and carbonyl stretching (~1650 cm⁻¹) .
- Sulfinimidoyl derivatives (e.g., compound 11 in ) display high-resolution mass spectrometry (HRMS) data for precise molecular weight validation .
Preparation Methods
Synthesis of 4-(2-Chloroacetyl)aniline
The para-substituted aniline derivative, 4-(2-chloroacetyl)aniline, serves as the foundational intermediate for this synthesis. Two primary routes dominate its preparation:
Route A: Nitro Reduction and Alpha-Chlorination
- 4-Nitroacetophenone Formation : Friedel-Crafts acylation of nitrobenzene with acetyl chloride in the presence of aluminum chloride yields 4-nitroacetophenone.
- Nitro Group Reduction : Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine, producing 4-aminophenylacetophenone.
- Alpha-Chlorination : Treatment with sulfuryl chloride (SO₂Cl₂) under radical initiation (azobisisobutyronitrile, AIBN) selectively substitutes the methyl hydrogen, yielding 4-(2-chloroacetyl)aniline.
Route B: Direct Chloroacetylation of 4-Aminophenol
- Protection-Deprotection Strategy :
- Silylation of 4-aminophenol using hexamethyldisilazane (HMDS) forms the N-trimethylsilyl derivative, mitigating undesired quaternization.
- Reaction with chloroacetyl chloride in anhydrous dichloroethane introduces the chloroacetyl moiety at the para position.
- Acidic hydrolysis (HCl/MeOH) removes the silyl protecting group, yielding 4-(2-chloroacetyl)aniline with 85–90% purity.
Comparative Data :
| Route | Yield (%) | Purity (HPLC) | Key Challenge |
|---|---|---|---|
| A | 72 | 88% | Over-chlorination side products |
| B | 89 | 95% | Silylation efficiency |
Synthesis of Furan-2-Carbonyl Chloride
Furan-2-carbonyl chloride is synthesized via two standardized protocols:
Thionyl Chloride Method :
Oxalyl Chloride Activation :
Spectroscopic Validation :
Amide Coupling Reaction
The final step involves coupling 4-(2-chloroacetyl)aniline with furan-2-carbonyl chloride under Schotten-Baumann conditions:
Base-Mediated Acylation :
- Dissolve 4-(2-chloroacetyl)aniline (1.0 equiv) in tetrahydrofuran (THF) and add triethylamine (2.5 equiv) as a proton scavenger.
- Slowly introduce furan-2-carbonyl chloride (1.1 equiv) at 0°C to minimize exothermic side reactions.
- Stir for 12 h at room temperature, followed by aqueous workup (10% HCl) to isolate the crude product.
Purification :
Yield Optimization :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | THF | 12 | 78 |
| Pyridine | DCM | 18 | 65 |
| NaHCO₃ | H₂O/EtOAc | 24 | 82 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.12 (d, J = 8.6 Hz, 2H, ArH), 7.89 (d, J = 8.6 Hz, 2H, ArH), 7.78 (d, J = 3.4 Hz, 1H, furan H-3), 7.15 (dd, J = 3.4, 1.7 Hz, 1H, furan H-4), 6.92 (d, J = 1.7 Hz, 1H, furan H-5), 4.32 (s, 2H, CH₂Cl).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 166.4 (C=O), 164.2 (C=O), 144.1 (furan C-2), 138.5 (ArC), 132.9 (ArC), 128.7 (ArC), 118.3 (furan C-5), 115.6 (furan C-4), 112.9 (furan C-3), 44.8 (CH₂Cl).
- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₁₃H₁₁ClNO₃: 264.0424; found: 264.0421.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) reveals a single peak at 6.8 min (purity >98%), confirming the absence of unreacted starting materials or regioisomers.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Route B (Silylation/Chloroacetylation) offers superior scalability (>100 g batches) but requires stringent moisture control.
- Route A (Nitro Reduction) is preferable for small-scale syntheses (<10 g) due to simpler purification protocols.
Applications and Derivatives
This compound serves as a precursor for:
Q & A
Q. What are the optimal synthetic routes for N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted anilines. Key steps include:
- Amide bond formation : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Chloroacetyl group introduction : React the intermediate with chloroacetyl chloride under anhydrous conditions (e.g., in dichloromethane) at 0–5°C to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from chloroform/methanol .
- Optimization : Reaction time (12–24 hours) and solvent polarity significantly impact yield. For example, acetonitrile or DMF enhances solubility of intermediates .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Use a multi-technique approach:
- NMR : Analyze and NMR to confirm the furan ring (δ 6.3–7.5 ppm for protons) and chloroacetyl group (δ 4.0–4.5 ppm for CHCl) .
- IR : Identify amide C=O stretching (~1650 cm) and chloroacetyl C-Cl (~650 cm) .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between amide NH and furan oxygen) to confirm stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 304.05) .
Q. What strategies enhance the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility without cytotoxicity .
- Stability : Conduct pH-dependent stability studies (pH 2–9) using HPLC to assess degradation. Buffered solutions (PBS, pH 7.4) are optimal for short-term storage .
Advanced Research Questions
Q. How does the chloroacetyl moiety influence the compound’s structure-activity relationship (SAR) in antimicrobial studies?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., replacing chloroacetyl with acetyl or trifluoroacetyl) and test against Gram-positive bacteria (e.g., S. aureus). The electron-withdrawing chloro group enhances electrophilicity, improving target binding (e.g., bacterial enzyme inhibition) .
- Docking studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). The chloroacetyl group forms halogen bonds with Thr121 (ΔG ≈ -8.2 kcal/mol) .
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.5 hours in mice) and tissue distribution via LC-MS/MS. Low oral bioavailability (<20%) may require prodrug formulation .
- Metabolite identification : Incubate with liver microsomes to detect Phase I metabolites (e.g., hydroxylation at the furan ring) using UPLC-QTOF-MS .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT calculations : Compute Fukui indices (Gaussian 09, B3LYP/6-31G**) to identify electrophilic sites. The chloroacetyl carbon (f ≈ 0.15) is prone to nucleophilic attack by cysteine residues .
- Molecular dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to assess stability in blood plasma. RMSD < 2 Å over 50 ns indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
